Pentafluorobenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

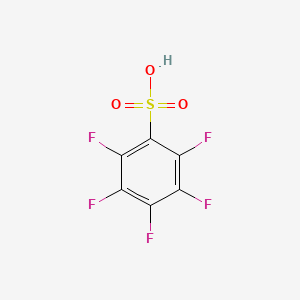

Pentafluorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6HF5O3S and its molecular weight is 248.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Semiconductor Manufacturing

Photoacid Generators

Pentafluorobenzenesulfonic acid is prominently used as a photoacid generator (PAG) in chemically amplified resists (CARs) for photolithography processes. Its ability to generate strong nonnucleophilic acids upon exposure to light makes it suitable for creating fine patterns on semiconductor wafers. The effectiveness of this compound in this application stems from several key attributes:

- High Sensitivity : It exhibits high sensitivity to light sources used in lithography, such as ArF excimer lasers.

- Controlled Diffusion : The compound allows for precise control over acid diffusion, which is crucial for maintaining pattern integrity.

- Chemical Stability : Its chemical stability ensures reliable performance during the lithographic process .

The semiconductor industry has increasingly utilized this compound due to these favorable properties, although there are ongoing discussions about the environmental impact of perfluorinated compounds.

Organic Synthesis

Catalytic Applications

this compound serves as a catalyst in various organic reactions. Its strong acidic nature facilitates reactions such as:

- Friedel-Crafts Reactions : It can act as a catalyst for electrophilic aromatic substitutions.

- Dehydration Reactions : The compound is effective in promoting dehydration processes in organic synthesis.

The use of this compound as a catalyst enhances reaction rates and yields while providing a cleaner reaction environment compared to traditional acids .

Research and Development

Nucleic Acid Synthesis

In the field of molecular biology, this compound has been explored for its role in nucleic acid synthesis. It is used in the modification of DNA and RNA, where its sulfonyl group can facilitate the attachment of various functional groups necessary for synthesizing modified oligonucleotides .

Case Study 1: Semiconductor Lithography

A study conducted on the use of this compound as a PAG highlighted its performance in advanced lithographic processes. The research demonstrated that formulations containing this compound achieved superior resolution and minimized line edge roughness compared to traditional PAGs. The study emphasized the importance of optimizing the concentration of this compound to balance sensitivity and pattern fidelity .

Case Study 2: Organic Synthesis

In another case, this compound was employed as a catalyst in a series of Friedel-Crafts acylation reactions. The results indicated that the use of this sulfonic acid significantly increased the reaction rate and selectivity towards desired products while reducing by-products typically associated with less selective catalysts .

Propriétés

Formule moléculaire |

C6HF5O3S |

|---|---|

Poids moléculaire |

248.13 g/mol |

Nom IUPAC |

2,3,4,5,6-pentafluorobenzenesulfonic acid |

InChI |

InChI=1S/C6HF5O3S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H,12,13,14) |

Clé InChI |

IKMBXKGUMLSBOT-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.